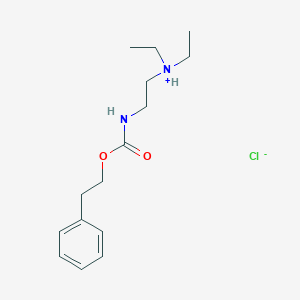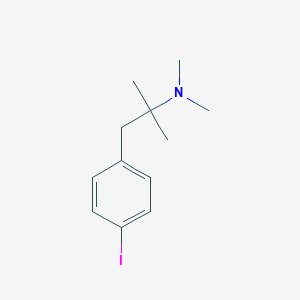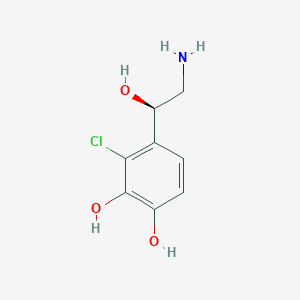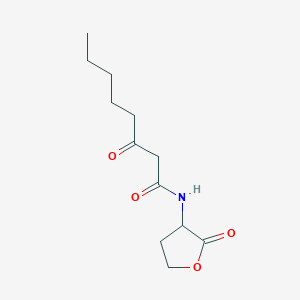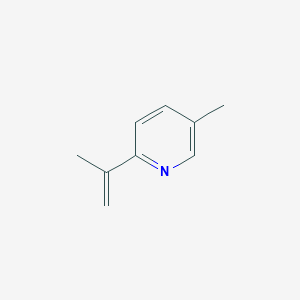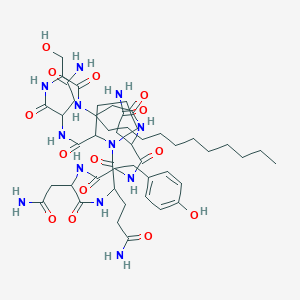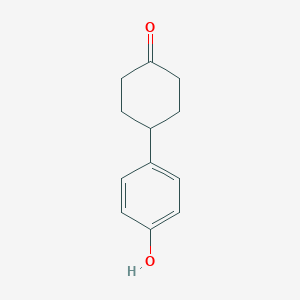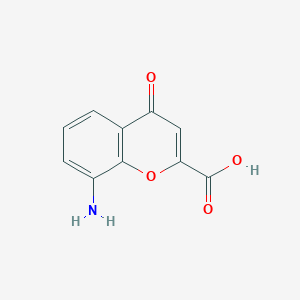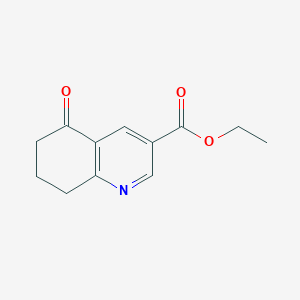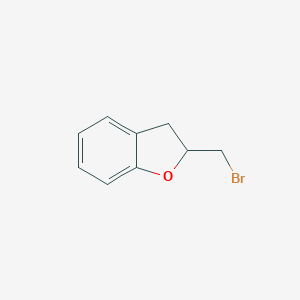
2-Bromomethyl-2,3-dihydrobenzofuran
概述
描述
2-Bromomethyl-2,3-dihydrobenzofuran is a valuable and highly functionalized compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry. The compound’s unique structure, which includes a bromomethyl group attached to a dihydrobenzofuran ring, allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
准备方法
2-Bromomethyl-2,3-dihydrobenzofuran can be synthesized through an intramolecular reaction between 2-allylphenols and a bromenium ion source. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, activated by a catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. This catalytic system generates acetyl hypobromite (AcOBr) in situ, which facilitates the conversion of 2-allylphenols to this compound . The reaction conditions are robust enough to be scaled up for industrial production, allowing for the synthesis of significant quantities of the compound .
化学反应分析
2-Bromomethyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethyl group can yield different products, depending on the reagents and conditions used.
Common reagents for these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles and oxidizing agents for substitution and oxidation reactions, respectively. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
2-Bromomethyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of benzofuran derivatives has shown promise in the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, highlighting its industrial significance
作用机制
The mechanism by which 2-bromomethyl-2,3-dihydrobenzofuran exerts its effects involves its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets and pathways within biological systems, resulting in diverse pharmacological effects. The specific molecular targets and pathways involved depend on the structure of the derivatives and their intended applications .
相似化合物的比较
2-Bromomethyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives, such as:
2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloromethyl-2,3-dihydrobenzofuran:
2-Hydroxymethyl-2,3-dihydrobenzofuran: Contains a hydroxyl group, which significantly alters its chemical properties and applications
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFBYHXEEODTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941974 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-53-6 | |
| Record name | 2-Bromomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
